4-Phenyl-2-(2-pyridyl)thiazole
Overview
Description
4-Phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a pyridyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 2-position, with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
4-Phenyl-2-(2-pyridyl)thiazole has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 4-Phenyl-2-(2-pyridyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions like iron (III), resulting in a conformational change that enhances its fluorescence. This interaction is highly selective and reversible, making it useful for detecting metal ions in various environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-2-(4-pyridyl)thiazole
- 4-Phenyl-2-(3-pyridyl)thiazole
- 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole
- 2-(2-Pyridyl)-4-(2-hydroxyphenyl)thiazole
- 2-Phenyl-4-(4-hydroxyphenyl)thiazole
Uniqueness
4-Phenyl-2-(2-pyridyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness is reflected in its high selectivity and sensitivity as a fluorescent probe, as well as its potential biological activities .
Properties
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPTGIQAZVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302035 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-67-9 | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14384-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14384-67-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Phenyl-2-(2-pyridyl)thiazole be utilized for sensing applications?
A1: While attempts to synthesize bridged aromatic diquaternary salts from this compound were unsuccessful [], research indicates its potential in sensing applications. A study demonstrated its ability to function as a fluorescent sensor for both Fe(III) and pH. [] This suggests that this compound, or derivatives thereof, could be further explored for developing novel sensing platforms.
Q2: What are the key structural features of this compound?
A2: Although specific spectroscopic data isn't provided in the referenced research, this compound's structure can be understood from its name. It consists of a thiazole ring core, substituted at the 2-position with a 2-pyridyl group and at the 4-position with a phenyl group. This arrangement likely influences its chemical reactivity and potential for forming complexes, as indicated by the fluorescent sensing properties observed in the research. []
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